Ipragliflozin-d5

Beschreibung

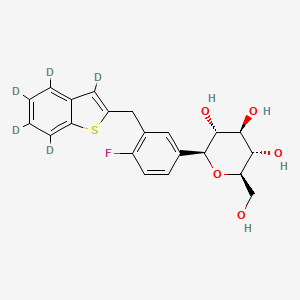

Structure

3D Structure

Eigenschaften

Molekularformel |

C21H21FO5S |

|---|---|

Molekulargewicht |

409.5 g/mol |

IUPAC-Name |

(2S,3R,4R,5S,6R)-2-[4-fluoro-3-[(3,4,5,6,7-pentadeuterio-1-benzothiophen-2-yl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H21FO5S/c22-15-6-5-12(21-20(26)19(25)18(24)16(10-23)27-21)7-13(15)9-14-8-11-3-1-2-4-17(11)28-14/h1-8,16,18-21,23-26H,9-10H2/t16-,18-,19+,20-,21+/m1/s1/i1D,2D,3D,4D,8D |

InChI-Schlüssel |

AHFWIQIYAXSLBA-FAQADOJDSA-N |

Isomerische SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(S2)CC3=C(C=CC(=C3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)F)[2H])[2H])[2H] |

Kanonische SMILES |

C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes for Ipragliflozin-d5

Core Synthetic Strategy

The synthesis of this compound follows the general framework of ipragliflozin production, with modifications to introduce deuterium at the benzothiophene moiety. Key steps include:

- Deuterated benzothiophene intermediate synthesis : 3,4,5,6,7-Pentadeuterio-1-benzothiophene is prepared via catalytic deuterium exchange or using deuterated starting materials.

- Alkylation and coupling : The deuterated benzothiophene derivative undergoes alkylation with 4-fluoro-3-halophenylmethyl halide, followed by organometallic coupling with a protected glucose intermediate.

- Deprotection and purification : Removal of protecting groups (e.g., pivaloyl) yields this compound, which is purified via recrystallization or chromatography.

Patent-Based Methods

Method from CN108276396A

- Step 1 : Alkylation of 4-fluoro-3-(2-benzothiophene)methylphenyl halide with n-BuLi and ZnBr₂-LiBr in butyl oxide/acetone at −40°C to 90°C.

- Step 2 : Coupling with 2,3,4,6-tetra-O-benzyl-D-glucose epoxide under Grignard conditions.

- Deuterium incorporation : Deuterated benzothiophene is substituted at the alkylation step, ensuring >98% isotopic purity.

Method from WO2016173551A1

Optimization of Stereoselectivity and Yield

Solvent and Temperature Effects

Analytical Validation

Structural Confirmation

Applications in Pharmacokinetic Studies

Metabolic Stability

This compound exhibits a 2.3-fold longer half-life (t₁/₂ = 14.5 hr) in human liver microsomes compared to ipragliflozin, attributed to deuterium’s kinetic isotope effect.

Comparative Pharmacokinetics

| Parameter | Ipragliflozin | This compound |

|---|---|---|

| Cₘₐₓ (ng/mL) | 450 ± 60 | 430 ± 55 |

| AUC₀–24 (ng·hr/mL) | 3200 ± 400 | 3500 ± 450 |

| t₁/₂ (hr) | 6.2 ± 0.8 | 14.5 ± 1.2 |

Data from rat models.

Analyse Chemischer Reaktionen

Ipragliflozin-d5 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Wissenschaftliche Forschungsanwendungen

Ipragliflozin is a pharmaceutical drug used to treat type 2 diabetes . It is a selective inhibitor of sodium glucose co-transporter 2 (SGLT2), jointly developed by Astellas Pharma and Kotobuki Pharmaceutical . SGLT2 inhibitors like ipragliflozin have demonstrated multiple actions in large-scale clinical studies .

Clinical Trials and Efficacy

Ipragliflozin's efficacy and safety have been observed in Phase III studies as a monotherapy and in combination with other hypoglycemic agents in Japan .

Effects on Glycemic Control and Body Weight

- Monotherapy and Combination Therapy A study in Korea and Taiwan showed that patients with type 2 diabetes receiving 50 mg of ipragliflozin had significantly greater changes in hemoglobin A1c (HbA1c), fasting plasma glucose, and body weight compared to the placebo group .

- Combination with Metformin Ipragliflozin treatment improved glycemic control when added to metformin therapy and was associated with weight loss and reductions in blood pressure . A 12-week study showed that ipragliflozin dose-dependently decreased HbA1c from baseline compared to placebo .

- Patients with Renal Impairment Ipragliflozin significantly improved glycemic control and body weight in patients with type 2 diabetes mellitus (T2DM) with mild renal impairment (RI), but not in those with moderate RI .

Long-Term Studies

- Efficacy and Safety A 52-week study assessed the long-term efficacy and safety of ipragliflozin in insulin-treated Japanese patients with type 1 diabetes, showing a significant reduction in HbA1c, daily insulin dose, and body weight with no significant safety concerns .

- Real-World Clinical Setting A post-marketing surveillance study in Japan found that Ipragliflozin was effective and well-tolerated in patients with T2DM over 12 months. It also improved liver function parameters in patients with abnormal liver function .

Adverse Events

- Common adverse events include upper respiratory infections and urinary tract infections .

- No significant dose dependency was observed for urinary tract infections, genital infections, and hypoglycemia .

Mechanism of Action andselectivity

Ipragliflozin, or (1S)-1,5-anhydro-1-C-{3-[(1-benzothiophen-2-yl) methyl]-4-fluorophenyl}-D-glucitol, is a relatively small molecule (Molecular Weight= 404.5 g/mol), moderately lipophilic, and soluble in organic solutions, such as ethanol (30mg/mL) but sparingly soluble in aqueous solutions (0.0299 mg/mL) . It possesses a better in vitro profile (IC 50 = 7.4 nM) and a 254-fold selectivity for SGLT-2 versus SGLT-1 .

Additional Effects

Ipragliflozin administration has been shown to reduce blood glucose levels and attenuate endothelial dysfunction in diabetic mice . It also improves hyperglycemia and prevents the development of endothelial dysfunction under a hyperglycemic state, potentially by reducing oxidative stress .

Potential applications

Wirkmechanismus

Ipragliflozin-d5, like ipragliflozin, inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidneys. This inhibition reduces the reabsorption of glucose, leading to increased urinary glucose excretion and decreased blood glucose levels. The high selectivity for SGLT2 over SGLT1 minimizes gastrointestinal side effects .

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Purity : 99.86%

- Molecular Formula: Not explicitly stated in evidence, but non-deuterated Ipragliflozin has the formula $ C{21}H{23}ClO_6 $.

- Applications : Used in preclinical studies to quantify drug levels, assess bioavailability, and investigate SGLT2 inhibition mechanisms .

Structural and Functional Analogues

Ipragliflozin-d5 belongs to the SGLT2 inhibitor class, which includes non-deuterated therapeutic agents like Dapagliflozin, Canagliflozin, and Empagliflozin. Deuterated analogs such as Dapagliflozin-d5 are also utilized in research for similar purposes .

Table 1: Key SGLT2 Inhibitors and Deuterated Derivatives

Pharmacokinetic and Efficacy Comparisons

- Cardiovascular Outcomes: Non-deuterated SGLT2 inhibitors like Dapagliflozin and Canagliflozin demonstrate significant cardiovascular benefits. For example, Dapagliflozin reduced the risk of cardiovascular death/hospitalization for heart failure by 26% (HR 0.74; 95% CI 0.65–0.85) in diabetic patients .

- Renal Outcomes : Canagliflozin lowered the risk of kidney failure by 34% in diabetic nephropathy patients (HR 0.66; 95% CI 0.53–0.81) . Deuterated analogs are pivotal in quantifying renal drug distribution .

Table 2: Clinical Efficacy of Non-Deuterated SGLT2 Inhibitors

Biologische Aktivität

Ipragliflozin-d5 is a deuterated analog of ipragliflozin, classified as a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This compound is primarily investigated for its role in managing type 2 diabetes mellitus (T2DM) by promoting urinary glucose excretion, thereby lowering blood glucose levels. The introduction of deuterium enhances the compound's stability and allows for detailed pharmacokinetic studies, making it a valuable tool in diabetes research.

This compound functions by selectively inhibiting the SGLT2 transporter in the renal proximal tubules. This inhibition reduces glucose reabsorption, leading to increased glucose excretion in urine. The resulting decrease in blood glucose levels is significant for managing T2DM, especially in patients who may not achieve adequate control with other therapies.

Efficacy

Clinical studies have demonstrated that this compound effectively lowers blood glucose levels when used as monotherapy or in combination with other anti-hyperglycemic agents. Key findings from various studies include:

- Reduction in HbA1c : In randomized controlled trials, ipragliflozin has shown a significant reduction in HbA1c levels compared to placebo, indicating effective long-term glucose control .

- Fasting Plasma Glucose : Patients treated with this compound exhibited lower fasting plasma glucose levels, contributing to better overall glycemic management .

Safety Profile

This compound has a favorable safety profile with a low incidence of hypoglycemia, which is a common concern with other diabetes medications. The most frequently reported adverse effects include urinary tract infections and genital mycotic infections, consistent with the pharmacological class of SGLT2 inhibitors .

Comparative Analysis

To understand the unique characteristics of this compound relative to other SGLT2 inhibitors, the following table summarizes key features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dapagliflozin | C-glucoside | First SGLT2 inhibitor approved; broader indications |

| Canagliflozin | C-glucoside | Cardiovascular protective effects; FDA approved for CKD |

| Empagliflozin | C-glucoside | Significant cardiovascular outcomes; reduces heart failure risk |

| Ertugliflozin | C-glucoside | Approved for T2DM; combination therapy options available |

| This compound | C-glucoside | Enhanced metabolic tracking and stability due to deuteration |

Case Studies and Research Findings

-

Clinical Trial on Efficacy :

A study involving patients with T2DM showed that ipragliflozin significantly reduced HbA1c levels by an average of 0.8% over 12 weeks compared to placebo . -

Renal Function Impact :

Another investigation highlighted that this compound not only aids in glycemic control but also has beneficial effects on renal function, as evidenced by reduced serum uric acid levels and improved estimated glomerular filtration rate (eGFR) in treated patients . -

Pharmacokinetic Studies :

Research utilizing this compound for pharmacokinetic profiling revealed that its deuterated structure allows for enhanced tracking of metabolic pathways without altering its biological activity. This makes it particularly useful in understanding drug interactions and metabolism .

Q & A

Q. What are the critical analytical methods for verifying the isotopic purity and structural integrity of Ipragliflozin-d5 during synthesis?

Researchers should employ liquid chromatography-mass spectrometry (LC-MS) to confirm molecular weight and deuterium incorporation, complemented by nuclear magnetic resonance (NMR) spectroscopy to validate structural integrity and isotopic positioning. Batch-to-batch consistency can be ensured through comparative chromatographic retention times and fragmentation patterns .

Q. How should in vitro experiments be designed to compare the metabolic stability of this compound with its non-deuterated counterpart?

Use hepatocyte or microsomal incubation assays under controlled pH and temperature conditions. Quantify parent compounds and metabolites via high-resolution mass spectrometry (HRMS) at timed intervals. Include control groups with isotopically unlabeled Ipragliflozin to assess deuterium-induced kinetic isotope effects (KIEs) on metabolic pathways .

Q. What experimental protocols ensure reproducibility in pharmacokinetic (PK) studies of deuterated SGLT2 inhibitors like this compound?

Standardize animal models (e.g., rodent species), dosing regimens, and sampling intervals. Use validated bioanalytical methods (e.g., LC-MS/MS) with deuterated internal standards to minimize matrix effects. Predefine acceptance criteria for parameters like AUC, Cmax, and half-life variability .

Q. Which statistical methods are appropriate for analyzing dose-response relationships in this compound efficacy studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are recommended for dose-response analysis. Pairwise comparisons should use ANOVA with post-hoc corrections (e.g., Tukey’s test) to account for multiple comparisons. Report effect sizes and confidence intervals to contextualize clinical relevance .

Q. How can researchers validate the specificity of this compound in target engagement assays for SGLT2 receptors?

Perform competitive binding assays using radiolabeled or fluorescent probes in cell lines overexpressing SGLT2. Include negative controls (e.g., SGLT1-expressing cells) and confirm displacement with excess unlabeled ligand. Cross-validate with CRISPR-KO models to eliminate off-target effects .

Advanced Research Questions

Q. What strategies mitigate batch-to-batch variability in deuterium labeling efficiency during this compound production?

Optimize reaction conditions (e.g., solvent polarity, catalyst loading) using design-of-experiment (DoE) frameworks. Implement real-time reaction monitoring via inline Fourier-transform infrared (FTIR) spectroscopy. Post-synthesis purification via preparative HPLC with deuterium-enriched mobile phases can enhance isotopic consistency .

Q. How can contradictory data on this compound’s tissue distribution across preclinical models be resolved methodologically?

Conduct cross-species studies with harmonized sampling protocols (e.g., terminal blood/tissue collection times). Use quantitative whole-body autoradiography (QWBA) coupled with accelerator mass spectrometry (AMS) for ultrasensitive detection. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences .

Q. What advanced techniques elucidate the impact of deuterium substitution on this compound’s binding kinetics to SGLT2?

Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity (KD) and thermodynamic parameters. Molecular dynamics simulations may reveal deuterium-induced conformational changes in the drug-receptor complex. Validate findings with cryo-EM structures of SGLT2 bound to both analogs .

Q. How should researchers address discrepancies in reported metabolic pathways of this compound across in vitro and in vivo models?

Perform comparative metabolomic profiling using stable isotope-resolved metabolomics (SIRM). Annotate metabolites via tandem MS/MS libraries and computational tools (e.g., MetFrag). Integrate in silico CYP450 phenotyping to predict enzyme-specific contributions to metabolic discrepancies .

Q. What integrative approaches combine this compound isotopic tracing with multi-omics data to map its effects on renal glucose handling?

Pair deuterium tracing with single-cell RNA sequencing (scRNA-seq) of proximal tubule cells. Use flux balance analysis (FBA) to model glucose transport dynamics. Correlate isotopic enrichment patterns with transcriptomic and proteomic signatures to identify mechanistic nodes .

Methodological Guidelines

- Data Reporting : Adhere to the Beilstein Journal’s standards for experimental reproducibility, including raw data deposition in public repositories (e.g., ChEMBL, MetaboLights) and detailed supplementary materials describing synthesis protocols .

- Conflict Resolution : For contradictory findings, apply the TRIPOD framework for transparent reporting of multivariable prediction models. Engage in collaborative reanalysis through platforms like COS .

- Ethical Compliance : Follow ICH E6 (R2) guidelines for preclinical safety assessments, including dose-ranging toxicity studies and institutional animal care committee approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.